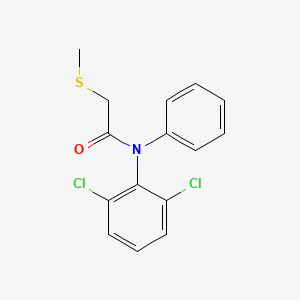
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide is a chemical compound characterized by the presence of dichlorophenyl, methylsulfanyl, and phenylacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide typically involves the reaction of 2,6-dichloroaniline with methylthioacetic acid, followed by the introduction of a phenyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichloro groups using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dechlorinated derivatives
Substitution: Substituted phenylacetamide derivatives
Aplicaciones Científicas De Investigación
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide can be compared with other compounds such as:
- N-(2,6-Dichlorophenyl)-N-methylacetamide
- N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)acetamide
- N-Phenyl-2-(methylsulfanyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both dichlorophenyl and methylsulfanyl groups makes it a versatile compound for various chemical reactions and research applications.
Propiedades
Número CAS |
83281-93-0 |
|---|---|
Fórmula molecular |
C15H13Cl2NOS |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-2-methylsulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H13Cl2NOS/c1-20-10-14(19)18(11-6-3-2-4-7-11)15-12(16)8-5-9-13(15)17/h2-9H,10H2,1H3 |
Clave InChI |
GPFQRUUOLGFXFL-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



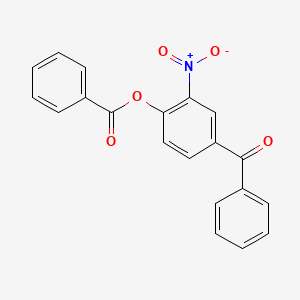
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
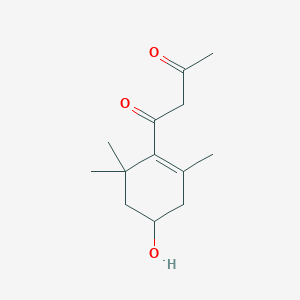
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)

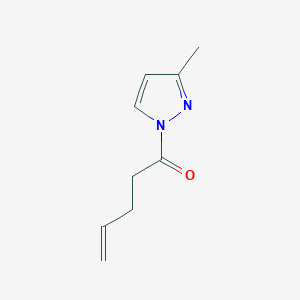
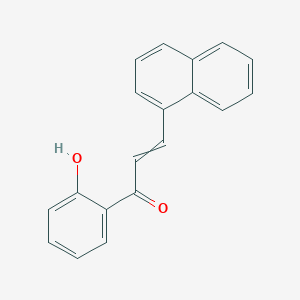
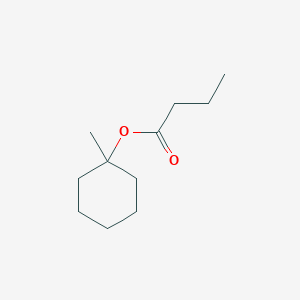
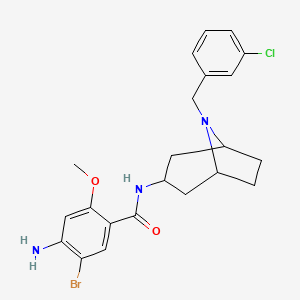
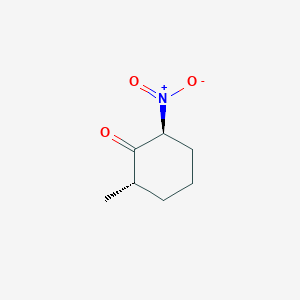

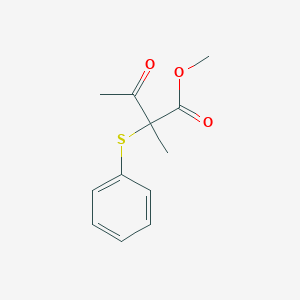
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
